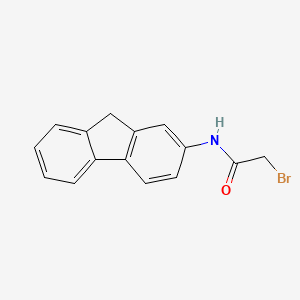

2-(Bromoacetylamino)fluorene

Description

Significance of Fluorene (B118485) Derivatives in Mechanistic Chemical Biology

Fluorene derivatives, characterized by their tricyclic aromatic structure, have garnered significant interest in organic synthesis, materials chemistry, and pharmaceutical fields due to their unique physical, chemical, and photoelectric properties. nih.gov In chemical biology, the relatively planar and hydrophobic nature of the fluorene ring system allows it to interact with biological macromolecules, such as proteins and nucleic acids, through non-covalent forces like π-π stacking and hydrophobic interactions. This inherent affinity has made the fluorene scaffold a valuable component in the design of molecular probes and therapeutic agents. The ability to functionalize the fluorene core at various positions, particularly the C2 and C9 positions, provides a versatile platform for introducing reporter groups, reactive moieties, or pharmacophores, thereby tailoring the molecule for specific biological investigations. tandfonline.comsci-hub.se

The Role of N-Acylfluorene Compounds as Probes in Molecular Interactions

The trajectory of N-acylfluorene research is deeply intertwined with the history of cancer research. cancer.govwikipedia.org The discovery that N-acetyl-2-aminofluorene (AAF) is a potent carcinogen spurred intensive investigation into its mechanism of action. nih.gov It was found that metabolic activation of AAF generates reactive species that form covalent adducts with DNA, primarily at the C8 position of guanine (B1146940) residues. nih.gov This foundational knowledge positioned N-acylfluorene compounds not just as subjects of toxicological studies but also as powerful molecular probes. By mimicking the structure of these carcinogens, scientists could design related molecules to investigate the processes of DNA damage and repair, and to identify the enzymes involved in their metabolism. The acetylamino group was found to be a key determinant in the biological activity and the nature of the DNA adducts formed. nih.gov

Positioning of 2-(Bromoacetylamino)fluorene within the Study of Reactive Electrophiles

The introduction of a bromoacetyl group onto the 2-aminofluorene (B1664046) scaffold, yielding this compound (Br-AAF), marked a significant conceptual advance. This modification transformed the molecule from a passive probe that requires metabolic activation into a direct-acting, reactive electrophile. The bromoacetyl moiety is a classic example of a haloacetyl group, a class of reagents known for their ability to covalently modify nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. thermofisher.comthermofisher.com

The reactivity of the bromoacetyl group is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which makes the α-carbon susceptible to nucleophilic attack, and the good leaving group ability of the bromide ion. This chemical feature allows this compound to function as an affinity label. thermofisher.com Affinity labels are a class of enzyme inhibitors that first bind non-covalently to the active site of a target protein, driven by the affinity of a substrate-like moiety (in this case, the acetylaminofluorene portion), and then form a specific covalent bond through the reaction of the electrophilic group. researchgate.net This two-step process provides a high degree of specificity for the target protein.

Overview of Research Trajectories for this compound

The primary research trajectory for this compound has been its application as a specific tool for studying arylamine N-acetyltransferases (NATs). These enzymes play a crucial role in the metabolism of arylamine drugs and carcinogens, including the detoxification and bioactivation of compounds like N-acetyl-2-aminofluorene. By using this compound, researchers have been able to specifically inactivate NAT enzymes and identify key amino acid residues within their active sites. This has provided invaluable insights into the catalytic mechanism of these enzymes and their interactions with substrates. While its use has been predominantly focused on the NAT enzyme family, the principles of its design and reactivity have broader implications for the development of other targeted covalent inhibitors and molecular probes in chemical biology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12BrNO |

|---|---|

Molecular Weight |

302.16 g/mol |

IUPAC Name |

2-bromo-N-(9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H12BrNO/c16-9-15(18)17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7,9H2,(H,17,18) |

InChI Key |

GHDUVPRETOMQPT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CBr |

Synonyms |

2-(alpha-bromoacetylamino)fluorene 2-(bromoacetylamino)fluorene 2-bromo-N-(2-fluorenyl)acetamide Br-AAF |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Investigating 2 Bromoacetylamino Fluorene

Strategies for the Preparative Synthesis of 2-(Bromoacetylamino)fluorene for Research Applications

The primary and most direct method for synthesizing this compound is through the N-acylation of its corresponding amine precursor, 2-aminofluorene (B1664046). This reaction involves the formation of an amide bond between the amino group of the fluorene (B118485) moiety and an activated acetyl group bearing a bromine atom.

The typical laboratory-scale synthesis reacts 2-aminofluorene with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. The reaction is generally conducted in an inert aprotic solvent, for example, dichloromethane, chloroform, or tetrahydrofuran (B95107) (THF), to prevent side reactions with the solvent. To neutralize the hydrogen halide (HBr or HCl) that is formed as a byproduct, a mild, non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is commonly added. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by a period of stirring at room temperature to ensure completion.

Following the reaction, the crude product is typically isolated through a standard aqueous workup procedure. This involves washing the organic solution with dilute acid to remove excess base, followed by a wash with a dilute base (like sodium bicarbonate solution) to remove any remaining acidic impurities, and finally with brine. Purification of the resulting solid is then achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the pure this compound.

Table 1: Key Components in the Synthesis of this compound

| Component | Chemical Name | Role in Synthesis |

| Starting Material | 2-Aminofluorene | Provides the core fluorene structure and the amine group for acylation. |

| Acylating Agent | Bromoacetyl bromide or Bromoacetyl chloride | Provides the bromoacetyl group to be attached to the amine. |

| Solvent | Dichloromethane, THF, etc. | Provides a medium for the reaction to occur without participating in it. |

| Base | Triethylamine, Pyridine | Acts as a scavenger for the acidic byproduct (HBr or HCl). |

Precursor Chemistry and Regiospecificity in N-Acylation Reactions Leading to Fluorene Amides

The success of the synthesis relies heavily on the purity of the precursor and the specific reactivity of the functional groups involved. The key precursor, 2-aminofluorene, is typically derived from fluorene, a polycyclic aromatic hydrocarbon that can be sourced from coal tar. researchgate.net The synthesis of 2-aminofluorene can be achieved through the nitration of fluorene, followed by the selective reduction of the resulting 2-nitrofluorene.

A critical aspect of the synthesis of this compound is the regiospecificity of the N-acylation reaction. Regiospecificity refers to the reaction occurring at a specific site on the molecule when multiple potential reaction sites exist. In the case of 2-aminofluorene, the primary nucleophilic site is the nitrogen atom of the amino group (-NH2). This amine is significantly more nucleophilic and reactive towards the electrophilic bromoacetyl halide than the carbon atoms of the aromatic fluorene ring.

Under the mild conditions described (absence of a strong Lewis acid catalyst), the reaction proceeds exclusively at the nitrogen atom to form a stable amide linkage. This is in contrast to electrophilic aromatic substitution reactions like Friedel-Crafts acylation, which would require a potent Lewis acid catalyst (e.g., AlCl₃) and would result in the acylation of the aromatic ring itself (C-acylation). The inherent difference in the nucleophilicity of the amine nitrogen versus the aromatic carbons ensures that the N-acylation is highly regioselective, yielding the desired fluorene amide. organic-chemistry.orgmdpi.com

Table 2: Comparison of N-Acylation and C-Acylation of 2-Aminofluorene

| Reaction Type | Reagent | Catalyst | Product Type | Regiospecificity |

| N-Acylation | Bromoacetyl Halide | Mild Base (e.g., Triethylamine) | Amide (e.g., this compound) | Highly specific to the amine nitrogen. |

| C-Acylation (Friedel-Crafts) | Acetyl Chloride | Strong Lewis Acid (e.g., AlCl₃) | Acylated Fluorene Ring | Occurs at activated carbon positions on the aromatic ring. |

Derivatization Techniques for Isotopic Labeling and Functional Probes Utilizing this compound

This compound is not only a synthetic target but also a versatile tool for further chemical modifications, particularly for creating functional probes and isotopically labeled standards.

Functional Probes: The fluorene ring system is known to be highly fluorescent, making its derivatives suitable as fluorescent probes. nih.gov The this compound molecule combines this fluorescent reporter group with a reactive chemical handle—the bromoacetyl group. This group is an effective alkylating agent that can form a stable, covalent bond with nucleophilic functional groups found in biomolecules. For instance, it can react with the thiol side chain of cysteine residues or the imidazole (B134444) ring of histidine residues in proteins. This reactivity allows researchers to covalently attach the fluorescent fluorene tag to specific sites on proteins or other macromolecules. researchgate.net Once attached, the probe can be used to study protein structure, function, and localization using techniques like fluorescence microscopy. nih.gov

Isotopic Labeling: For quantitative analysis in complex biological samples, particularly in mass spectrometry-based proteomics and metabolomics, isotopically labeled compounds are invaluable. nih.gov this compound can be synthesized with isotopic labels incorporated at various positions.

Carbon-13 or Carbon-14: By using bromoacetyl bromide or chloride synthesized with ¹³C or ¹⁴C, one can introduce a heavy carbon isotope into the acetyl moiety.

Deuterium (B1214612) (²H): Deuterium atoms can be incorporated by using a deuterated bromoacetylating agent or by synthesizing the 2-aminofluorene precursor with deuterium atoms on the aromatic ring.

Nitrogen-15: Starting the synthesis with ¹⁵N-labeled 2-aminofluorene will incorporate a heavy nitrogen isotope into the amide bond.

These stable isotope-labeled versions of the molecule can be used as internal standards in quantitative mass spectrometry to improve the accuracy and precision of measurements. nih.govnih.gov

Table 3: Isotopic Labeling of this compound

| Isotope | Position of Label | Starting Material | Primary Application |

| ¹³C / ¹⁴C | Acetyl group | Labeled Bromoacetyl Halide | Mass Spectrometry, Tracer Studies |

| ²H (Deuterium) | Acetyl or Fluorene Ring | Deuterated Bromoacetyl Halide or Deuterated 2-Aminofluorene | Mass Spectrometry, NMR Studies |

| ¹⁵N | Amide Nitrogen | ¹⁵N-labeled 2-Aminofluorene | Mass Spectrometry, NMR Studies |

Molecular Mechanisms of Interaction of 2 Bromoacetylamino Fluorene with Biomolecules

Electrophilic Reactivity and Alkylation Properties of the Bromoacetyl Moiety

The bromoacetyl group of 2-(bromoacetylamino)fluorene is a key determinant of its chemical reactivity. This electrophilic moiety readily participates in alkylation reactions with nucleophilic biomolecules, a process central to its biological effects.

Nucleophilic Attack Profiles and Reaction Kinetics with Biological Nucleophiles

The carbon atom attached to the bromine in the bromoacetyl group is electron-deficient, making it a prime target for nucleophilic attack by electron-rich atoms in biological macromolecules. Common biological nucleophiles include the sulfur atom of cysteine and methionine residues in proteins, and the nitrogen and oxygen atoms in the bases of DNA and RNA.

The kinetics of these reactions are influenced by several factors, including the nucleophilicity of the attacking species, the accessibility of the nucleophilic site within the biomolecule, and the surrounding microenvironment. For instance, the reaction rate can be significantly affected by the pH of the solution, which can alter the protonation state and therefore the nucleophilicity of the target molecule.

Role as an Active Site-Directed Affinity Label for Proteins.nih.govthermofisher.com

The structural similarity of this compound to carcinogenic arylamines, coupled with its reactive bromoacetyl group, allows it to function as an active site-directed affinity label for certain enzymes. nih.govthermofisher.com Affinity labels are molecules that resemble the natural substrate of an enzyme and bind to the active site. The reactive group on the label then forms a covalent bond with a nearby amino acid residue, leading to irreversible inhibition of the enzyme.

Kinetic analysis has demonstrated that this compound acts as an active site-directed affinity label for hamster arylamine N-acetyltransferase 1 (NAT1). nih.gov This interaction leads to the inactivation of the enzyme. nih.govresearchgate.net Mass spectrometry analysis of NAT1 treated with Br-AAF revealed that the catalytically essential Cys-68 residue is the primary site of modification. nih.gov This specific and covalent modification highlights the utility of Br-AAF in identifying and characterizing the active sites of enzymes involved in carcinogen metabolism. nih.gov

Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)

The interaction of this compound with DNA is of particular interest due to the central role of DNA damage in carcinogenesis. bohrium.comgenome.jp The covalent binding of chemical agents to DNA, forming DNA adducts, can lead to mutations if not repaired, potentially initiating the process of cancer development. genome.jp

Nature and Structural Characterization of DNA Adducts Formed by this compound.nih.govnih.gov

Following metabolic activation, the parent compound, 2-acetylaminofluorene (B57845), primarily forms adducts at the C8 position of guanine (B1146940) residues in DNA. nih.govnih.gov The major adducts are N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF) and its deacetylated form, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-AF). nih.govnih.govresearchgate.net Although structurally similar, these adducts induce distinct conformational changes in the DNA helix. nih.gov The dG-AAF adduct, in particular, is known to cause significant distortion of the DNA structure. nih.gov

| Adduct | Description |

| dG-AAF | The major DNA adduct formed from 2-acetylaminofluorene, characterized by the attachment of the acetylated aminofluorene moiety to the C8 position of guanine. |

| dG-AF | The deacetylated form of the dG-AAF adduct, also found at the C8 position of guanine. |

Site Selectivity of DNA Adduct Formation.nih.gov

The formation of DNA adducts by this compound and its parent compound is not random. The C8 position of guanine is the predominant site of adduction. nih.govnih.gov This selectivity is influenced by the electronic properties of the guanine base and the steric accessibility of the C8 position within the DNA helix. The local DNA sequence context can also play a role in modulating the efficiency of adduct formation at specific guanine residues.

Conformational Perturbations in DNA Induced by Adducts.nih.govnih.govnih.gov

The formation of dG-AAF adducts induces significant conformational changes in the DNA double helix. nih.gov Nuclear magnetic resonance (NMR) and circular dichroism (CD) studies have revealed that the dG-AAF adduct can exist in multiple conformations within duplex DNA, including a major groove (B-form like), a base-displaced stacked (S-conformation), and a minor groove wedge (W-conformation) model. nih.gov

The S-conformation, also known as the insertion-denaturation model, involves the insertion of the bulky fluorene (B118485) ring into the DNA helix, causing displacement of the modified guanine and its complementary cytosine, leading to a localized denaturation of the DNA. nih.gov This significant distortion of the DNA backbone can have profound biological consequences, including the stalling of DNA and RNA polymerases. nih.govnih.gov For instance, an acetylaminofluorene adduct on the transcribed strand can act as an absolute block to transcriptional elongation by RNA polymerase II. nih.govnih.gov

The dG-AAF adduct typically forces the modified guanine into a syn conformation, in contrast to the usual anti conformation found in B-DNA. nih.govnih.gov This rotation around the glycosidic bond, combined with the intercalation of the fluorene moiety, leads to a significant disruption of normal base pairing and helical structure. nih.govnih.gov These conformational perturbations are believed to be a key factor in the mutagenic and carcinogenic properties of 2-acetylaminofluorene. nih.gov

| Conformation | Description |

| B-conformation | The "normal" right-handed helical structure of DNA. |

| S-conformation (Stacked) | The fluorene ring of the adduct intercalates into the DNA helix, displacing the modified guanine and its complementary base. |

| W-conformation (Wedge) | The adduct resides in the minor groove of the DNA. |

| syn Guanine | The guanine base is rotated around the glycosidic bond relative to the deoxyribose sugar, a conformation induced by the dG-AAF adduct. |

Stereochemical Aspects of Adduct Formation

The covalent modification of biomolecules by this compound, particularly the alkylation of amino acid residues like cysteine, results in the formation of a new stereocenter at the carbon atom of the acetyl group. This introduces an element of stereochemistry into the adduct structure. The reaction involves the nucleophilic attack by the thiol group of a cysteine residue on the electrophilic carbon bearing the bromine atom. This process creates a thioether bond and a new chiral center.

However, detailed studies characterizing the specific stereochemical configuration (i.e., whether the R- or S-isomer is preferentially formed) of the adducts resulting from the reaction of this compound with proteins such as arylamine N-acetyltransferases are not extensively detailed in the available research. The spatial arrangement of the adduct is influenced by the three-dimensional structure of the protein's active site, which can create a chiral environment and potentially favor the formation of one diastereomer over the other. While the formation of diastereomeric adducts is a recognized phenomenon in the interaction of xenobiotics with proteins, specific analysis of the stereoisomers formed by this compound was not found.

Mechanisms of Protein Modification by this compound

Research has conclusively identified cysteine as a key target for covalent modification by this compound (Br-AAF). In studies involving hamster arylamine N-acetyltransferases (NATs), Br-AAF acts as an alkylating agent. arizona.edumdpi.com The primary site of this modification is a catalytically essential cysteine residue. arizona.edumdpi.com

Analytical techniques such as mass spectrometry have been instrumental in identifying the precise location of the adduct. Electrospray ionization quadrupole time-of-flight mass spectrometry (ESI Q-TOF MS) analysis of hamster NAT1 and NAT2 treated with Br-AAF confirmed the incorporation of a single molecule of 2-acetylaminofluorene per protein molecule. arizona.edumdpi.com To pinpoint the exact amino acid residue involved, the modified protein was subjected to proteolysis, typically with pepsin, followed by peptide sequencing using tandem mass spectrometry (MS/MS). arizona.edumdpi.com This detailed analysis unequivocally identified the catalytically essential Cysteine-68 (Cys-68) as the specific amino acid alkylated by Br-AAF in both hamster NAT1 and NAT2. arizona.edumdpi.com

Table 1: Identification of Amino Acid Residues Modified by this compound This table summarizes the identified protein targets and specific amino acid residues covalently modified by this compound, along with the methods used for their identification.

| Target Protein | Modified Residue | Analytical Method | Reference |

|---|---|---|---|

| Hamster Arylamine N-Acetyltransferase 1 (NAT1) | Cysteine-68 (Cys-68) | ESI MS, Pepsin Proteolysis, ESI MS/MS | mdpi.com |

| Hamster Arylamine N-Acetyltransferase 2 (NAT2) | Cysteine-68 (Cys-68) | ESI Q-TOF MS, Tandem Mass Spectrometry | arizona.edu |

The covalent modification of arylamine N-acetyltransferases by this compound has a profound impact on their biological function, leading to enzyme inactivation. arizona.edumdpi.com Br-AAF is characterized as an active site-directed affinity label. arizona.edumdpi.comresearchgate.net This means it first binds reversibly to the enzyme's active site due to structural similarity to the natural substrates, and then a subsequent irreversible covalent reaction occurs, leading to inactivation. arizona.edu

The alkylation of the catalytically essential Cys-68 residue directly compromises the enzyme's ability to perform its acetylation function. arizona.edumdpi.com Arylamine N-acetyltransferases catalyze the transfer of an acetyl group from acetyl coenzyme A to arylamine substrates. scispace.com The cysteine residue in the active site is crucial for this catalytic mechanism. By covalently blocking this residue, Br-AAF effectively prevents the binding of substrates or the catalytic turnover, resulting in the irreversible loss of both N-acetylation and O-acetylation activities. arizona.eduorganic-chemistry.org This mechanism-based inactivation highlights the critical role of Cys-68 in the catalytic function of NAT enzymes.

This compound demonstrates notable specificity and selectivity as a protein labeling agent, particularly for arylamine N-acetyltransferases. Its action as an affinity label indicates that it specifically targets the active site of these enzymes, rather than reacting indiscriminately with any exposed cysteine residue on the protein surface. arizona.edumdpi.comresearchgate.net This specificity is driven by the structural resemblance of the fluorene moiety to the enzyme's arylamine substrates.

Furthermore, Br-AAF exhibits selectivity between different NAT isozymes. While it displays a similar binding affinity for both hamster NAT1 and NAT2, it is a more potent inactivator of NAT1. arizona.edu This difference in inactivation efficiency is not due to binding preference but rather to the rate of the subsequent alkylation step. After forming the initial reversible complex, the rate of covalent bond formation with Cys-68 is significantly greater for NAT1 than for NAT2. arizona.edu This kinetic difference confers a degree of isozyme-selective inactivation. This contrasts with less specific alkylating agents like bromoacetanilide, which does not show significant selectivity for either NAT1 or NAT2 and can modify other cysteine residues, such as Cys-237 in NAT2, albeit to a lesser extent. arizona.edu

Enzymatic Activation and Biotransformation Pathways Relevant to 2 Bromoacetylamino Fluorene

Role of Arylamine N-Acetyltransferases (NATs) in Biotransformation of Related N-Acylarylamines

Arylamine N-acetyltransferases (NATs) are a family of cytosolic phase II drug-metabolizing enzymes that play a crucial role in the biotransformation of a wide array of aromatic and heterocyclic amines, hydrazines, and their N-hydroxylated metabolites. nih.govwikipedia.orgsigmaaldrich.com These enzymes catalyze the transfer of an acetyl group from the cofactor acetyl coenzyme A (acetyl-CoA) to the substrate. nih.govresearchgate.net This process, known as N-acetylation, is a major pathway in the metabolism of many xenobiotics, including therapeutic drugs and environmental carcinogens. nih.govdrugbank.com

The reaction mechanism of NATs is a "ping-pong bi-bi" reaction, which involves two sequential steps. wikipedia.orgresearchgate.netacs.org In the first step, the enzyme binds to acetyl-CoA, and the acetyl group is transferred to a catalytically essential cysteine residue in the active site, forming a covalent acetyl-enzyme intermediate. wikipedia.org Subsequently, the deacetylated CoA is released. In the second step, the arylamine substrate binds to the acetylated enzyme, and the acetyl group is transferred from the cysteine residue to the amino group of the substrate, regenerating the free enzyme and producing the N-acetylated arylamine product. wikipedia.org

NATs possess a conserved catalytic triad (B1167595) of amino acid residues—Cysteine, Histidine, and Aspartic acid—that is essential for their enzymatic activity. nih.govnih.gov In humans, two main NAT isoenzymes, NAT1 and NAT2, have been identified. sigmaaldrich.comnih.gov While they share a significant degree of amino acid sequence homology, they exhibit different tissue distribution and substrate specificities. sigmaaldrich.com NAT1 is found in a wide range of tissues, whereas NAT2 is primarily located in the liver and intestine. sigmaaldrich.comnih.gov The metabolism of the related compound 2-acetylaminofluorene (B57845) (2-AAF) involves N-hydroxylation by cytochrome P-450 enzymes to form N-hydroxy-2-acetylaminofluorene, a more potent carcinogen. wikipedia.org This N-hydroxy metabolite can then undergo further enzymatic transformations, including O-acetylation by NATs, which leads to the formation of highly reactive intermediates capable of binding to DNA. wikipedia.org

Mechanisms of Enzyme Inactivation by 2-(Bromoacetylamino)fluorene, particularly Alkylation of Catalytic Cysteine Residues

This compound (Br-AAF) has been identified as an affinity label for arylamine N-acetyltransferases, meaning it specifically binds to the active site of the enzyme and inactivates it through covalent modification. nih.gov The primary mechanism of this inactivation is the alkylation of the catalytically essential cysteine residue within the enzyme's active site. nih.govnih.gov

The bromoacetyl group of this compound is highly electrophilic, making it susceptible to nucleophilic attack by the thiol group of the cysteine residue. nih.gov This reaction results in the formation of a stable covalent bond between the compound and the enzyme, effectively blocking the active site and rendering the enzyme non-functional. nih.gov

Studies using hamster recombinant NAT2 have shown that treatment with this compound leads to the adduction of a single molecule of 2-acetylaminofluorene to the enzyme. nih.gov Through peptide sequencing using tandem mass spectrometry, the specific site of alkylation was identified as the catalytically essential Cys68 residue. nih.gov

Interestingly, while this compound shows similar affinity for both hamster NAT1 and NAT2, it is a more potent inactivator of NAT1. nih.gov This is because the rate of alkylation of the enzyme-inhibitor complex is faster for NAT1 than for NAT2. nih.gov This highlights a key difference in the reactivity of the active sites of these two isoenzymes.

| Enzyme | Inactivator | Mechanism | Target Residue | Reference |

| Hamster NAT2 | This compound | Affinity Labeling (Alkylation) | Cys68 | nih.gov |

| Hamster NAT1 | This compound | Affinity Labeling (Alkylation) | Not specified, but more effective inactivator than for NAT2 | nih.gov |

Potential for Formation of Reactive Electrophilic Intermediates via Biotransformation

The biotransformation of N-acylarylamines, including compounds structurally related to this compound, can lead to the formation of highly reactive electrophilic intermediates that are capable of covalently binding to macromolecules such as DNA. This process is a key step in the initiation of chemical carcinogenesis.

The metabolic activation of compounds like 2-acetylaminofluorene (2-AAF) often begins with N-hydroxylation by cytochrome P450 enzymes, producing N-hydroxy-2-acetylaminofluorene (N-OH-AAF). wikipedia.org This proximate carcinogen can then be further activated by NATs through O-acetylation. wikipedia.org This enzymatic reaction forms N-acetoxy-2-acetylaminofluorene, an unstable intermediate that can spontaneously decompose to form a highly reactive arylnitrenium ion. wikipedia.org

This nitrenium ion is a potent electrophile that can react with nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine (B1146940) bases, to form DNA adducts. ca.gov The formation of these adducts can lead to mutations during DNA replication and is a critical event in the initiation of cancer.

Furthermore, N-hydroxy metabolites can also be formed from the deacetylation of N-hydroxy-N-acylarylamines. wikipedia.org For instance, N-OH-AAF can be deacetylated to N-hydroxy-2-aminofluorene. wikipedia.org This metabolite can also be a substrate for O-acetylation or sulfation, leading to the formation of other reactive esters that can also generate nitrenium ions and subsequently bind to DNA. wikipedia.orgca.gov The presence of electron-withdrawing substituents on the fluorene (B118485) ring can influence the rate of DNA adduct formation from N-hydroxy-2-acetylaminofluorene derivatives. nih.gov

| Precursor Compound | Activating Enzyme(s) | Reactive Intermediate | Consequence | Reference(s) |

| 2-Acetylaminofluorene (2-AAF) | Cytochrome P450, Arylamine N-acetyltransferase | Arylnitrenium ion | DNA adduct formation | wikipedia.orgca.gov |

| N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) | Arylamine N-acetyltransferase | N-acetoxy-2-acetylaminofluorene | DNA adduct formation | wikipedia.org |

| N-Hydroxy-2-aminofluorene | O-acetyltransferase, Sulfotransferase | Reactive esters, Nitrenium ion | DNA adduct formation | wikipedia.orgca.gov |

Advanced Analytical and Structural Methodologies in 2 Bromoacetylamino Fluorene Research

Mass Spectrometry for Adduct and Modified Peptide Characterization

Mass spectrometry (MS) stands as a cornerstone technology for the detailed analysis of protein and DNA modifications induced by 2-(bromoacetylamino)fluorene. Its high sensitivity and specificity allow for the precise identification and quantification of adducted molecules. hhearprogram.org

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for analyzing proteins and peptides, offering a way to determine their mass as intact molecules. mdpi.com When coupled with tandem mass spectrometry (MS/MS), it facilitates the fragmentation of these molecules to determine their amino acid sequence and identify post-translational modifications. mdpi.com

In the context of this compound research, ESI-MS has been instrumental in studying protein alkylation. For instance, research on hamster recombinant arylamine N-acetyltransferase 2 (NAT2) demonstrated that treatment with Br-AAF resulted in the adduction of a single molecule of 2-acetylaminofluorene (B57845). nih.gov The gentle nature of the ESI process is particularly advantageous for studying fragile biomolecular complexes. nih.gov

Tandem mass spectrometry (MS/MS) further refines this analysis by enabling the sequencing of peptides, which is crucial for pinpointing the exact site of modification. In the study of NAT2, peptide sequencing using MS/MS identified the catalytically essential Cys68 as the specific amino acid alkylated by Br-AAF. nih.gov This level of detail is critical for understanding how Br-AAF interacts with and inactivates specific enzymes. The combination of liquid chromatography with ESI-MS/MS (LC-ESI-MS/MS) is a widely used technique for this purpose, combining the separation power of HPLC with the analytical capabilities of mass spectrometry.

| Analytical Technique | Application in Br-AAF Research | Key Findings |

| ESI-MS | Analysis of Br-AAF treated NAT2 | Confirmed the adduction of a single 2-acetylaminofluorene molecule. nih.gov |

| MS/MS | Peptide sequencing of modified NAT2 | Identified Cys68 as the specific site of alkylation by Br-AAF. nih.govresearchgate.net |

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another key technique in the study of proteins and peptides. nih.gov It is particularly useful for peptide mass fingerprinting, where a protein is digested and the resulting peptide masses are used to identify the protein. mdpi.com MALDI-TOF MS can be used to analyze complex peptide mixtures and is known for its speed, as it does not require a chromatographic step. mdpi.com

In the study of protein alkylation by compounds like this compound, MALDI-TOF MS can be employed for peptide mapping to identify modified peptides. lcms.cz While direct evidence for its use with Br-AAF is specific, the methodology is standard for identifying alkylated cysteine residues. nih.gov The technique allows for the analysis of biomolecules like proteins and peptides, which tend to be fragile and fragment with other ionization methods. The process involves mixing the sample with a suitable matrix material, which is then irradiated by a pulsed laser to desorb and ionize the sample.

Although no specific studies detailing MALDI-TOF MS for determining cysteine content in the context of Br-AAF were found, this technique is generally applicable for peptide analysis and could be used to infer modifications to cysteine-containing peptides by observing mass shifts.

Mass spectrometry is a critical tool for the identification and quantification of DNA adducts, which are covalent modifications to DNA that can result from exposure to genotoxic compounds. hhearprogram.orgnih.gov The analysis of DNA adducts is often performed using liquid chromatography coupled with mass spectrometry (LC-MS). hhearprogram.org

The process typically involves the enzymatic digestion of DNA to its constituent deoxynucleosides, followed by analysis using LC-MS. mdpi.com Tandem mass spectrometry (MS/MS) is then used to fragment the ions, and a characteristic neutral loss of the deoxyribose moiety (116 Da) is often monitored to specifically detect deoxynucleoside adducts. mdpi.com This "adductomics" approach allows for the screening of both known and unknown DNA adducts. mdpi.com

In studies related to the parent compound, 2-acetylaminofluorene (2-AAF), from which Br-AAF is derived, the major DNA adducts identified include N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). nih.gov The detection and quantification of these adducts are crucial for understanding the genotoxic potential of such compounds. Highly sensitive methods can detect adduct levels as low as one adduct per 10^9 nucleotides. berkeley.edu

| Adduct Type | Compound | Analytical Method |

| DNA Adducts | 2-Acetylaminofluorene (related to Br-AAF) | LC-MS/MS |

| Protein Adducts | This compound | ESI-MS, MS/MS |

MALDI-TOF MS for Peptide Mapping and Cysteine Content Determination.

High-Resolution Chromatographic Techniques for Biomolecule Separation

Chromatographic techniques are indispensable for the separation and purification of biomolecules prior to their analysis by mass spectrometry or other methods.

High-performance liquid chromatography (HPLC) and its variant, reverse-phase HPLC (rpHPLC), are fundamental techniques for the analysis of adducts and peptides. mtoz-biolabs.com In rpHPLC, a non-polar stationary phase is used with a polar mobile phase, and peptides are separated based on their hydrophobicity. lcms.cz

In the context of this compound research, HPLC is essential for separating modified peptides and DNA adducts from complex biological mixtures. For example, in the study of hamster NAT2, HPLC was used to purify the protein and its modified forms. nih.gov The separation of peptides by rpHPLC is influenced by the amino acid sequence, with small differences in hydrophobicity allowing for effective separation. lcms.cz

The use of an organic solvent gradient, typically with acetonitrile, allows for the elution of peptides from the column. nih.gov The choice of mobile phase modifiers, such as trifluoroacetic acid (TFA), is important for achieving good peak shape. lcms.cz HPLC systems are often directly coupled to mass spectrometers (LC-MS), providing a powerful and integrated analytical platform. mdpi.com

| Chromatographic Technique | Application | Principle of Separation |

| HPLC/rpHPLC | Separation of modified peptides and DNA adducts | Based on the hydrophobicity of the molecules. lcms.cz |

Spectroscopic Techniques for Investigating Interactions

While mass spectrometry and chromatography are central to identifying and quantifying adducts, spectroscopic techniques provide valuable information about the interactions between molecules like this compound and their biological targets.

Spectroscopic methods, such as fluorescence spectroscopy, can be used to study the binding of small molecules to proteins and DNA. nih.govnih.gov Fluorescence quenching, for example, can provide insights into binding affinities and conformational changes that occur upon interaction. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying biomolecular interactions at the atomic level, providing structural and dynamic information. nih.gov Although specific applications of these spectroscopic techniques to this compound were not prominently found in the search results, they represent a class of methodologies that are highly relevant for elucidating the details of such interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of chemical compounds, including the adducts formed between this compound and biomolecules. By reacting with nucleophilic sites on macromolecules like DNA and proteins, this compound forms covalent adducts. NMR spectroscopy allows for the precise determination of the attachment site and the conformational consequences of adduct formation.

High-field ¹H and ¹³C NMR are fundamental techniques used in these studies. capes.gov.br For instance, in the analysis of adducts formed with DNA bases such as guanine (B1146940), chemical shift perturbations in the NMR spectrum of the modified DNA can pinpoint the location of the fluorene (B118485) moiety. capes.gov.brnih.gov Two-dimensional (2D) NMR experiments are particularly powerful for elucidating complex structures. nih.gov Techniques such as COSY (Correlation Spectroscopy) help establish proton-proton couplings within the fluorene ring system and the attached biomolecule, while experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached or long-range coupled carbons, respectively. nih.govacdlabs.com This network of correlations allows for the complete assignment of the adduct's structure.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY and ROESY, provide information about the spatial proximity of atoms. This is critical for determining the three-dimensional conformation of the adduct, such as the orientation of the fluorene ring relative to the DNA helix. acdlabs.com Studies on related fluorene adducts, like those of N-(2′-deoxyguanosin-8-yl)-2-aminofluorene (AF), have revealed multiple conformations, including conformers where the fluorene moiety is stacked into the DNA helix or positioned in the major or minor groove. nih.gov The dynamics of these conformational equilibria can also be investigated using variable temperature NMR experiments. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Fluorene Derivatives

| Nucleus | Chemical Shift (δ) in ppm | Notes |

| ¹H | 7.0 - 8.0 | Aromatic protons of the fluorene ring system. The exact shifts are dependent on substitution and solvent. |

| ¹³C | 110 - 150 | Aromatic carbons of the fluorene ring. Quaternary carbons typically appear further downfield. pdx.edu |

| ¹³C | ~37 | Methylene bridge carbon (C9) in the fluorene core. pdx.edu |

Note: The chemical shifts are approximate and can vary significantly based on the specific derivative, solvent, and experimental conditions.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are key techniques for investigating the interactions of this compound with biomolecules. ncsu.edu These methods are sensitive to changes in the electronic environment of the fluorene chromophore that occur upon binding or adduct formation.

UV-Vis absorption spectroscopy monitors the electronic transitions within the molecule. The fluorene moiety possesses a characteristic absorption spectrum due to π → π* transitions. nih.gov When this compound interacts with a biomolecule like DNA, changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity (hyper- or hypochromism), can indicate binding. These spectral changes provide evidence for interactions like intercalation of the fluorenyl group between DNA base pairs.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is often more sensitive than absorption spectroscopy. Fluorene and its derivatives are typically fluorescent. nih.govmdpi.com The fluorescence properties, including the emission spectrum, quantum yield, and lifetime, are highly sensitive to the local environment. Quenching or enhancement of fluorescence upon addition of a biomolecule is a strong indicator of an interaction. For example, fluorescence quenching can occur due to photoinduced electron transfer between the fluorene moiety and DNA bases, providing insights into the binding mode and the electronic coupling between the two entities. nih.gov These techniques are also used to determine binding affinities and stoichiometry through titration experiments. nih.gov

Table 2: Photophysical Properties of Fluorene-Based Conjugated Polymers

| Polymer | Absorption λmax (nm) | Emission λmax (nm) | Solvent System |

| CP 1 | 430 | ~480-600 | H₂O/THF (3:2, v/v) |

| CP 2 | 421 | ~480-600 | H₂O/THF (3:2, v/v) |

| CP 3 | 415 | ~480-600 | H₂O/THF (3:2, v/v) |

Data adapted from studies on fluorene-based conjugated polymers to illustrate typical spectral ranges. nih.gov

X-ray Crystallography for Structural Elucidation of Biomolecule-Adduct Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional atomic-level structure of molecules, including complex biological assemblies. ncsu.edunih.gov For research involving this compound, this technique can provide unparalleled insight into the precise structure of its covalent adducts with biomolecules such as proteins or DNA. nih.gov

The process involves growing a single crystal of the biomolecule-adduct complex. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. nih.gov The intensities and positions of the diffracted spots contain information about the arrangement of atoms within the crystal's unit cell. By analyzing this diffraction data, a three-dimensional electron density map of the molecule can be calculated. A detailed atomic model is then built into this map and refined to best fit the experimental data. nih.gov

Table 3: Crystallographic Data for N-2-Fluorenylacetamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 c 1 |

| a | 16.77 Å |

| b | 4.830 Å |

| c | 15.85 Å |

| β | 115.4 ° |

Data obtained from the crystallographic study of N-2-fluorenylacetamide (a compound closely related to this compound). nih.gov

Computational and Theoretical Studies on 2 Bromoacetylamino Fluorene and Its Interactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and reactivity of molecules. arxiv.orgrsc.org These methods, rooted in quantum mechanics, provide detailed insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. arxiv.org For 2-(bromoacetylamino)fluorene, these calculations can elucidate its intrinsic properties, such as electron distribution and orbital energies, which are fundamental to understanding its chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comsapub.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, FMO analysis would likely reveal a HOMO with significant electron density on the fluorene (B118485) ring system, making it susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized on the bromoacetyl group, particularly the carbon atom bonded to the bromine, highlighting its electrophilic nature and susceptibility to nucleophilic attack. This is due to the electron-withdrawing nature of the bromine and carbonyl oxygen atoms.

Table 1: Frontier Molecular Orbital (FMO) Data (Hypothetical)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Electrostatic Potential (ESP) Mapping provides a visual representation of the charge distribution within a molecule. avogadro.ccyoutube.com It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. researchgate.netresearchgate.net Red areas signify negative potential (electron-rich regions), while blue areas indicate positive potential (electron-poor regions). youtube.comresearchgate.net Green and yellow represent intermediate potentials. researchgate.netresearchgate.net

An ESP map of this compound would likely show a high negative potential (red) around the carbonyl oxygen of the acetyl group, indicating a region prone to electrophilic interaction. The area around the bromine atom and the adjacent carbonyl carbon would exhibit a positive potential (blue), identifying it as the primary site for nucleophilic attack. The fluorene moiety would likely show a mix of neutral (green) and slightly negative potential, consistent with an aromatic system. This visual information is invaluable for predicting how the molecule will interact with other molecules and biological targets. mdpi.com

Molecular Dynamics Simulations of Biomolecule-Adduct Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmpg.de These simulations can provide detailed insights into the conformational changes and dynamics of biomolecules, such as DNA and proteins, upon binding with other molecules. nih.govnih.gov

When a molecule like this compound forms a covalent adduct with DNA, it can significantly alter the DNA's structure and conformation. nih.gov The related compound, 2-acetylaminofluorene (B57845) (AAF), is known to form adducts with guanine (B1146940) bases in DNA, leading to distinct conformational changes. nih.gov These changes can include bending of the DNA helix, disruption of base pairing, and local melting of the duplex. nih.gov

MD simulations are also instrumental in studying the interactions between small molecules (ligands) and proteins. researchgate.netnih.gov These simulations can predict how a ligand binds to a protein, the stability of the protein-ligand complex, and the conformational changes induced in both the protein and the ligand upon binding. nih.govbiorxiv.org

DNA Duplex Conformation Changes upon Adduct Formation

In Silico Docking Studies to Predict Binding Sites and Interaction Modes

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ox.ac.ukmedcraveonline.com It is widely used in drug discovery to screen large libraries of compounds for their potential to bind to a specific protein target. nih.govajchem-a.com

For this compound, docking studies can be employed to identify potential protein targets and to predict the specific binding site and interaction modes. juniperpublishers.com The process involves generating a three-dimensional structure of the ligand and the target protein and then using a scoring function to evaluate the different possible binding poses. ox.ac.uk The results of docking studies can provide valuable hypotheses about the mechanism of action of a compound, which can then be tested experimentally. For instance, docking could reveal that this compound fits well into the active site of a particular enzyme, suggesting that it may act as an inhibitor. The predicted binding mode would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds, that stabilize the complex. medcraveonline.com

Table 2: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value | Unit | Description |

| Binding Affinity | -8.5 | kcal/mol | Predicted strength of the binding interaction |

| Interacting Residues | Cys23, His159, Leu89 | Amino acid residues in the binding pocket | |

| Interaction Types | Covalent, Hydrogen Bond, Hydrophobic | Types of non-covalent and covalent interactions |

Note: The values and residues in this table are hypothetical and for illustrative purposes. Actual results would be obtained from specific docking simulations.

Structure-Activity Relationship (SAR) Modeling for Fluorene-Based Electrophiles

Structure-Activity Relationship (SAR) modeling is a process that relates the chemical structure of a molecule to its biological activity. nih.gov By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify the key structural features responsible for its biological effects. researchgate.net

For fluorene-based electrophiles like this compound, SAR studies can provide valuable insights into how different substituents on the fluorene ring or modifications to the electrophilic group affect its reactivity and biological activity. For example, studies on related fluorene compounds have shown that the position and electronic nature of substituents can significantly influence their properties and interactions with biological macromolecules. nih.gova2bchem.com Electronegative substituents have been shown to enhance the formation of adducts with nucleophiles like N-acetylmethionine and 2'-deoxyguanosine. nih.gov SAR studies can be guided by computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, which uses statistical methods to correlate structural descriptors with biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds, thereby accelerating the process of drug discovery or toxicological assessment. researchgate.nettue.nlcapes.gov.br

Experimental Models and Systems for Mechanistic Research on 2 Bromoacetylamino Fluorene

Cell-Free Systems for Biochemical and Enzymatic Mechanistic Elucidation

Cell-free systems provide a controlled environment to study specific biochemical reactions without the complexity of a living cell. embopress.orgmdpi.com These systems are instrumental in dissecting the enzymatic pathways involved in the metabolic activation of compounds and their interactions with macromolecules. embopress.orgmdpi.com

Reconstitution of Enzymatic Pathways for Reactive Species Generation

Cell-free protein synthesis (CFPS) systems, often derived from Escherichia coli extracts, can be engineered to reconstitute specific metabolic pathways. embopress.orgnih.gov By adding purified enzymes or specific cellular fractions, researchers can simulate the biotransformation of 2-(bromoacetylamino)fluorene and identify the reactive species generated. These systems allow for the precise control of reaction components, facilitating the study of individual enzymatic steps and their kinetics. biorxiv.orgnih.gov For instance, the role of specific cytochrome P450 enzymes in the initial oxidation of the fluorene (B118485) ring can be investigated in a reconstituted system.

DNA Repair Enzyme Assays with Modified Substrates

To understand how this compound-induced DNA damage is repaired, researchers utilize assays containing purified DNA repair enzymes. These assays employ DNA substrates that have been chemically modified by the compound or its reactive metabolites. By incubating the modified DNA with specific repair enzymes, such as those involved in nucleotide excision repair (NER) or base excision repair (BER), the efficiency and mechanism of damage recognition and removal can be determined. toxys.com Techniques like the fluorometric analysis of DNA unwinding (FADU) can be adapted to detect DNA strand breaks that occur as intermediates in the repair process. nih.gov

In Vitro Cellular Models for Molecular Interaction Studies

In vitro cellular models, including recombinant and mammalian cell lines, offer a more biologically relevant context to study the effects of this compound within a cellular environment. sigmaaldrich.com

Application of Recombinant Cell Lines for Specific Enzyme Studies (e.g., Arylamine N-Acetyltransferases)

Recombinant cell lines are engineered to express specific enzymes, such as human arylamine N-acetyltransferases (NATs), which are known to be involved in the metabolism of arylamine compounds. prospecbio.comgenebiosystems.com These cell lines are invaluable for investigating the role of NAT1 and NAT2 in the acetylation of the amino group of this compound, a critical step in its metabolic activation or detoxification. researchgate.netnih.gov By comparing the metabolic profile and cytotoxic effects of the compound in cells with and without the specific NAT enzyme, its precise role can be elucidated. frontiersin.org

| Enzyme Family | Specific Enzymes | Research Focus |

| Arylamine N-Acetyltransferases | NAT1, NAT2 | Role in acetylation of the arylamine moiety, influencing bioactivation and detoxification pathways. researchgate.netnih.gov |

| Cytochrome P450 | Various isoforms | Initial oxidative metabolism of the fluorene ring system. |

Use of Mammalian Cell Lines in DNA Damage and Protein Modification Research

A variety of mammalian cell lines are employed to study the DNA damaging and protein modifying effects of this compound. plos.org Cell lines derived from different tissues can provide insights into organ-specific toxicity. For example, human cell lines can be used to investigate the induction of DNA adducts, DNA strand breaks, and chromosomal aberrations following exposure to the compound. biorxiv.org The covalent binding of reactive metabolites to cellular proteins can also be studied in these systems, helping to identify protein targets and understand the mechanisms of cytotoxicity.

| Cell Line Type | Application in this compound Research |

| Human Cell Lines | Studying the formation of DNA adducts and the induction of DNA damage. biorxiv.org |

| Mammalian Cell Lines | Investigating protein modification and identifying cellular protein targets. sigmaaldrich.com |

| DNA Repair Deficient Cell Lines | Assessing the involvement of specific DNA repair pathways in mitigating the compound's genotoxicity. toxys.com |

Assessment of Molecular Responses at the Cellular Level (e.g., gene expression profiling)

Gene expression profiling is a powerful tool to obtain a global view of the cellular response to this compound. wikipedia.org By analyzing changes in the expression levels of thousands of genes simultaneously, researchers can identify the signaling pathways and cellular processes that are perturbed by the compound. nih.govnanostring.com This can reveal mechanisms of toxicity, cellular defense responses, and potential biomarkers of exposure. nih.govbreastcancerfoundation.org.nz For instance, upregulation of genes involved in DNA repair, oxidative stress response, or apoptosis can provide clues about the cellular damage induced by this compound.

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Bromoacetanilide |

Ex Vivo Tissue Models for Investigating Metabolic Competency and Reactivity.

There is no specific information available in the searched scientific literature regarding the use of ex vivo tissue models, such as liver slices, skin explants, or other organotypic cultures, to investigate the metabolic pathways and reactive intermediate formation of this compound.

Future Directions and Unexplored Research Avenues for 2 Bromoacetylamino Fluorene

Development of 2-(Bromoacetylamino)fluorene as a Molecular Probe for Specific Biological Targets

The intrinsic properties of the fluorene (B118485) core make it an attractive candidate for developing fluorescent molecular probes. entrepreneur-cn.com Fluorene and its derivatives are known for their favorable photophysical characteristics, including high photoluminescence efficiency, which is essential for bioimaging. mdpi.com The development of this compound as a targeted molecular probe hinges on the strategic combination of the fluorescent fluorene group and the reactive bromoacetyl group.

The bromoacetyl moiety is an electrophile that can form stable covalent bonds with nucleophilic amino acid residues, most notably cysteine. researchgate.net Research has demonstrated that this compound (Br-AAF) acts as an active site-directed affinity label for arylamine N-acetyltransferases (NAT), specifically modifying a catalytically essential cysteine residue (Cys-68). researchgate.net This specificity suggests a clear path for developing probes for other cysteine-containing proteins. By modifying the fluorene backbone or adding other functional groups, it may be possible to tune the molecule's affinity and selectivity for other biological targets of interest. researchgate.netwiley.com The general principles of molecular probe design, which involve optimizing for target specificity and signal detection, can be applied to create a new generation of probes from this compound. nih.gov

Future research could focus on synthesizing a library of this compound analogs to screen against various proteins, particularly those implicated in disease pathways where specific cysteine residues play a critical role. These probes could be used to visualize protein localization, quantify expression levels, and study enzyme activity in living cells. mdpi.com

Table 1: Potential Characteristics of Fluorene-Based Molecular Probes

| Feature | Advantage for Molecular Probes | Potential Research Application |

|---|---|---|

| Fluorene Core | Strong fluorescence and good photostability. mdpi.com | High-contrast imaging of target proteins in cells and tissues. |

| Bromoacetyl Group | Forms covalent bonds with nucleophilic residues (e.g., cysteine). researchgate.net | Irreversible labeling of a target protein, enabling pull-down assays and long-term tracking. |

| Structural Modifiability | The fluorene ring can be functionalized to alter solubility and targeting. researchgate.netwiley.com | Creating probes with improved cell permeability or specificity for different protein families. |

| Donor-Acceptor Designs | Introducing donor-acceptor groups can shift fluorescence to different colors. nih.govresearchgate.net | Development of multi-color imaging probes for studying several targets simultaneously. |

Elucidation of Broader Epigenetic and Transcriptomic Perturbations Induced by Molecular Interactions

The interaction of a reactive molecule like this compound with cellular machinery can induce widespread changes in gene expression and epigenetic regulation. While its direct target may be a specific protein like NAT, the downstream consequences of inhibiting or altering that protein's function can lead to significant transcriptomic and epigenetic shifts. researchgate.net Understanding these broader perturbations is a critical and largely unexplored area of research for this compound.

Future studies should employ high-throughput transcriptomic techniques, such as RNA-sequencing or TempO-Seq, to map the global gene expression changes in cells following treatment with this compound. nih.govnih.gov By analyzing these changes, researchers can identify key signaling pathways that are activated or suppressed. For instance, since NAT enzymes are involved in metabolizing xenobiotics, their inhibition could trigger cellular stress responses, such as those mediated by the Nrf2 or NFκB pathways. researchgate.netnih.gov Benchmark concentration (BMC) analysis could be used to quantify the potency of the compound in inducing these transcriptomic changes, providing a "tipping point" for systemic cellular response. nih.govnih.gov

Furthermore, the impact on the epigenome should be investigated. Epigenetic modifications, such as DNA methylation and histone modifications, are crucial regulators of gene expression and can be altered by environmental or chemical exposures. nih.gov Studies could explore whether the molecular interactions of this compound lead to changes in the methylation status of key gene promoters or alterations in histone marks associated with active or repressed chromatin states.

Table 2: Proposed Transcriptomic and Epigenetic Investigation Plan

| Research Question | Proposed Method | Key Endpoints to Analyze |

|---|---|---|

| What global gene expression changes are induced? | RNA-Sequencing (RNA-Seq) or TempO-Seq on treated cell lines (e.g., MCF-7). nih.govnih.gov | Differentially expressed genes; pathway analysis (e.g., Nrf2, NFκB, DNA damage). nih.gov |

| What is the potency of the compound? | Benchmark Concentration (BMC) analysis. nih.gov | Transcriptomic points of departure (tPODs) to rank potency against other chemicals. |

| Does it alter DNA methylation? | Whole-Genome Bisulfite Sequencing (WGBS). | Changes in methylation patterns at CpG islands and gene regulatory regions. |

Application of Advanced Single-Molecule Techniques for Investigating Biomolecular Dynamics

Bulk biochemical assays provide population-averaged data, which can mask the detailed, dynamic nature of molecular interactions. depixus.com Advanced single-molecule techniques offer the ability to observe and manipulate individual biomolecules in real time, revealing mechanistic details that are otherwise hidden. nih.govfrontiersin.org The study of this compound's interactions with its biological targets would benefit immensely from the application of these powerful methods.

Single-molecule fluorescence resonance energy transfer (smFRET) could be used to monitor the conformational changes within a target protein as this compound binds covalently. acs.orgox.ac.uk By labeling different domains of the protein with a FRET donor-acceptor pair, researchers could directly visualize the structural dynamics induced by the binding event. nih.gov Force spectroscopy techniques, such as atomic force microscopy (AFM) or optical tweezers, could measure the mechanical stability of the covalent bond formed between the compound and its target. depixus.comacs.orgoup.com These tools could also probe how the modification affects the target protein's interaction with other molecules, such as substrates, DNA, or binding partners. mdpi.com Another promising approach is the single-molecule pull-down (SiMPull) assay, which uses fluorescence microscopy to study protein complexes isolated directly from crude cell extracts, allowing for the investigation of interactions in a more physiological context. nih.gov

Table 3: Application of Single-Molecule Techniques to Study this compound Interactions

| Technique | Principle | Potential Application |

|---|---|---|

| Single-Molecule FRET (smFRET) | Measures distance changes between two fluorescent dyes to monitor conformational dynamics. frontiersin.orgacs.org | Observe real-time conformational changes in a target protein upon covalent binding of the compound. |

| Atomic Force Microscopy (AFM) | A cantilever scans a surface to image molecules or measure interaction forces. acs.orgacs.org | Directly measure the rupture force of the covalent bond formed between the compound and its target amino acid. |

| Optical Tweezers | Uses a focused laser beam to trap and manipulate microscopic beads attached to molecules. depixus.comacs.org | Investigate how covalent modification by the compound alters the mechanical properties or interactions of the target protein. |

| Single-Molecule Pull-Down (SiMPull) | Integrates immunoprecipitation with single-molecule fluorescence microscopy. nih.gov | Isolate the target protein-compound adduct from a cell lysate and analyze its stoichiometry and interactions with other cellular components. |

Design of Novel Fluorene-Based Electrophiles for Targeted Research Applications

The chemical structure of this compound serves as an excellent starting point for the rational design of a new class of targeted research tools. ethz.ch By systematically modifying the fluorene scaffold and the electrophilic "warhead," a diverse library of compounds can be created with tailored reactivity, selectivity, and photophysical properties. mdpi.comwiley.com The deliberate design of such electrophiles is a burgeoning field aimed at creating highly selective covalent inhibitors and probes. nih.gov

Future synthetic efforts could focus on several key areas:

Modification of the Fluorene Core: Introducing various substituents onto the fluorene ring system can modulate its solubility, cell permeability, and fluorescent properties (e.g., emission wavelength and quantum yield). entrepreneur-cn.comresearchgate.net For example, designing donor-acceptor-donor (D-A-D) type structures can significantly enhance two-photon absorption properties, making the resulting probes ideal for deep-tissue imaging. nih.gov

Varying the Electrophile: The bromoacetyl group is effective for targeting cysteine, but other electrophiles could be incorporated to target different nucleophilic amino acids. For example, sulfonyl fluorides could target lysine, serine, or tyrosine, while other haloacetamides could be used to fine-tune reactivity. This would expand the range of potential biological targets.

Altering the Linker: The length and chemical nature of the linker connecting the fluorene core to the electrophile can be adjusted to optimize the distance and orientation for binding to a specific target's active site.

This synthetic strategy would yield a versatile toolkit of fluorene-based electrophiles, enabling researchers to selectively label and study a wide array of proteins involved in various cellular processes.

Table 4: Strategies for Designing Novel Fluorene-Based Electrophiles

| Modification Strategy | Rationale | Desired Outcome |

|---|---|---|

| Functionalize Fluorene Ring | Tune solubility, permeability, and photophysical properties. mdpi.comresearchgate.net | Probes with improved brightness, different colors, or better performance in living cells. |

| Change Electrophilic Group | Alter reactivity and target different amino acid residues. nih.gov | Probes selective for other nucleophiles like lysine, histidine, or serine. |

| Modify Linker Chain | Optimize spatial positioning for binding within a protein's active site. | Enhanced binding affinity and selectivity for the intended protein target. |

| Incorporate Targeting Moieties | Add ligands specific for a particular cell surface receptor or organelle. mdpi.com | Probes that accumulate in specific tissues or subcellular compartments (e.g., mitochondria, nucleus). |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Br-AAF and its derivatives in experimental settings?

- Methodological Answer : Use a combination of Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm covalent adduct formation with target enzymes (e.g., NAT1 inactivation studies) and elemental analysis to validate synthetic derivatives. Reference standards such as 2,7-bis(acetamido)fluorene derivatives (e.g., from NIST databases) should be used for calibration . For structural elucidation, employ nuclear magnetic resonance (NMR) and X-ray crystallography where feasible.

Q. What metabolic pathways activate Br-AAF into carcinogenic intermediates?

- Methodological Answer : Br-AAF undergoes enzymatic sulfonation via sulfotransferases, forming N-(sulfooxy)-2-(acetylamino)fluorene, a reactive electrophile that binds DNA. Key steps include:

- In vitro incubation with hepatic microsomes or purified enzymes (e.g., bovine serum albumin, which catalyzes ortho rearrangement of sulfonated intermediates).

- Validation via high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to track metabolite formation .

Q. How should researchers design experiments to assess Br-AAF's site-specific alkylation in enzyme systems?

- Methodological Answer :

- Perform kinetic assays with purified enzymes (e.g., hamster NAT1) to measure inactivation rates. Compare Br-AAF's activity to non-specific alkylating agents (e.g., bromoacetanilide) to distinguish affinity labeling from random alkylation .

- Use site-directed mutagenesis to identify critical residues. Confirm adduct formation via ESI-MS and peptide mapping .

Advanced Research Questions

Q. How can contradictions in kinetic data on Br-AAF's enzyme inactivation be resolved?

- Methodological Answer : Contradictions often arise from differences in enzyme isoforms or experimental conditions.

- Comparative kinetic modeling : Use the Cheng-Prusoff equation to account for substrate competition and validate assumptions (e.g., steady-state vs. pre-steady-state conditions).

- Cross-species validation : Test Br-AAF against orthologs (e.g., human vs. hamster NAT1) to identify species-specific binding motifs.

- Computational docking : Apply density functional theory (DFT) to model Br-AAF's interaction with active-site residues, incorporating exact exchange terms (e.g., B3LYP functional) for accuracy .

Q. What computational strategies effectively model Br-AAF's interactions with target enzymes?

- Methodological Answer :

- Hybrid QM/MM simulations : Combine quantum mechanics (e.g., B3LYP/6-31G*) for the active site with molecular mechanics for the protein backbone.

- Thermochemical analysis : Use DFT with gradient corrections (e.g., Becke’s 1993 functional) to calculate binding energies and transition states .

- Validate predictions with experimental kinetic data (e.g., inactivation rate constants) and structural data (e.g., crystallographic binding poses) .

Q. What methodologies enable synthesis of isotopically labeled Br-AAF analogs for metabolic tracing?

- Methodological Answer :

- Isotopic bromine substitution : Replace bromine in Br-AAF with or -labeled acetyl groups via nucleophilic aromatic substitution.

- Purification : Use preparative HPLC with deuterated solvents to isolate labeled products.

- Validation : Confirm isotopic purity using mass spectrometry and compare retention times to unlabeled standards .

Data Contradiction Analysis

Q. How can discrepancies in Br-AAF's carcinogenicity across studies be addressed?

- Methodological Answer : Discrepancies may stem from metabolic variability (e.g., tissue-specific sulfotransferase expression).

- Tissue-specific profiling : Use RNA-seq or proteomics to quantify enzyme expression in target organs (e.g., liver vs. bladder).

- Dose-response modeling : Apply benchmark dose (BMD) analysis to differentiate thresholds for metabolic activation vs. detoxification pathways.

- Cross-reference with fluorene biomonitoring data (e.g., NHANES reports) to contextualize exposure levels .

Experimental Design Considerations

Q. What controls are critical for in vitro studies of Br-AAF's genotoxicity?

- Methodological Answer :

- Negative controls : Include reactions without cofactors (e.g., PAPS for sulfonation) to rule out non-enzymatic adduct formation.

- Positive controls : Use known alkylating agents (e.g., methyl methanesulfonate) to validate assay sensitivity.

- Competitive inhibition : Pre-treat enzymes with unlabeled Br-AAF to confirm specificity before introducing labeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.